molecular formula C12H15ClN2O B11802511 trans-1,3,3a,4,5,10b-hexahydrobenzo[c]pyrrolo[3,4-e]azepin-6(2H)-one hydrochloride

trans-1,3,3a,4,5,10b-hexahydrobenzo[c]pyrrolo[3,4-e]azepin-6(2H)-one hydrochloride

Cat. No.: B11802511
M. Wt: 238.71 g/mol
InChI Key: FGRNUCCICQBOQA-IBYXRORRSA-N
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Description

This compound is a stereochemically defined benzo-fused heterocyclic system containing a pyrroloazepinone core. Its trans-configuration indicates specific spatial arrangements of substituents, which may influence pharmacological properties such as receptor binding affinity and metabolic stability. The hydrochloride salt form enhances solubility, a critical factor for bioavailability in drug development.

Properties

Molecular Formula

C12H15ClN2O

Molecular Weight

238.71 g/mol

IUPAC Name

(3aS,10bR)-2,3,3a,4,5,10b-hexahydro-1H-pyrrolo[3,4-d][2]benzazepin-6-one;hydrochloride

InChI

InChI=1S/C12H14N2O.ClH/c15-12-10-4-2-1-3-9(10)11-7-13-5-8(11)6-14-12;/h1-4,8,11,13H,5-7H2,(H,14,15);1H/t8-,11+;/m0./s1

InChI Key

FGRNUCCICQBOQA-IBYXRORRSA-N

Isomeric SMILES

C1[C@H]2CNC(=O)C3=CC=CC=C3[C@@H]2CN1.Cl

Canonical SMILES

C1C2CNC(=O)C3=CC=CC=C3C2CN1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-1,3,3a,4,5,10b-hexahydrobenzo[c]pyrrolo[3,4-e]azepin-6(2H)-one hydrochloride typically involves multiple steps, including cyclization and hydrogenation reactions. One common method involves the treatment of [2.2]metacyclophanes with aluminum chloride, which leads to the formation of various hydropyrenes through dehydrogenation, cycloisomerization, and disproportionation reactions . Another method involves the use of ethylaluminum dichloride, which selectively produces the desired trans compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

trans-1,3,3a,4,5,10b-hexahydrobenzo[c]pyrrolo[3,4-e]azepin-6(2H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C₁₂H₁₅ClN₂O
  • Molecular Weight : 238.71 g/mol
  • CAS Number : 1272758-10-7

Table 1: Comparison with Related Compounds

Compound NameStructureKey Features
MirtazapineC₁₇H₁₉N₃Tetracyclic antidepressant with dual action on serotonin and norepinephrine
AgomelatineC₁₅H₁₇N₁O₂Melatonergic antidepressant targeting melatonin receptors
ClomipramineC₁₉H₂₁ClN₂Tricyclic antidepressant known for strong serotonin reuptake inhibition

The unique bicyclic structure of trans-1,3,3a,4,5,10b-hexahydrobenzo[c]pyrrolo[3,4-e]azepin-6(2H)-one hydrochloride may confer distinct pharmacological properties that differentiate it from more common antidepressants like mirtazapine and clomipramine.

Neuropharmacology

Research indicates that this compound may interact with various neurotransmitter receptors. Preliminary studies suggest potential neuroprotective effects and a favorable interaction profile with serotonin and norepinephrine receptors.

Antidepressant Properties

Given its structural similarities to known antidepressants, this compound is being investigated for its potential as a novel antidepressant. Its unique mechanism of action may provide therapeutic benefits in treating mood disorders.

Case Studies and Research Findings

  • Pharmacological Studies : Initial pharmacological studies have shown that the compound exhibits activity in models of depression and anxiety. Further investigation is needed to elucidate the specific mechanisms involved.
  • Toxicological Assessments : Toxicity studies are crucial for understanding safety profiles. Current data suggest a favorable safety margin in preliminary assessments.

Future Research Directions

Further research is necessary to fully elucidate the mechanisms of action and efficacy of this compound in clinical settings. Investigations into its pharmacokinetics and long-term effects will be critical for its development as a therapeutic agent.

Mechanism of Action

The mechanism of action of trans-1,3,3a,4,5,10b-hexahydrobenzo[c]pyrrolo[3,4-e]azepin-6(2H)-one hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Stereochemical Variations : The target compound’s trans-configuration contrasts with the cis-isomer in the (3aS,10bR)-analogue . This difference may lead to divergent pharmacokinetic profiles, as stereochemistry often dictates interactions with biological targets.

Ring System Complexity: The benzo-fused pyrroloazepinone in the target compound introduces aromaticity and rigidity compared to the non-benzo-fused pyrrolo[3,4-c]pyrrolone . This could enhance binding to hydrophobic pockets in enzymes or receptors.

Availability : The discontinuation of the (3aS,10bR)-isomer suggests challenges in synthesis, stability, or commercial demand, whereas the simpler pyrrolo-pyrrolone derivative remains accessible .

Biological Activity

trans-1,3,3a,4,5,10b-hexahydrobenzo[c]pyrrolo[3,4-e]azepin-6(2H)-one hydrochloride is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The molecular formula of this compound is C12H15ClN2OC_{12}H_{15}ClN_2O with a molecular weight of approximately 232.71 g/mol. The compound is characterized by a complex bicyclic structure that contributes to its pharmacological properties.

Research indicates that compounds similar to this compound may exhibit various biological activities through mechanisms such as:

  • Acetylcholinesterase Inhibition : This compound may act as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease .
  • Antimicrobial Properties : Similar compounds have shown significant antibacterial and antifungal activities against various pathogens .

Case Studies and Research Findings

  • Neuroprotective Effects : A study demonstrated that derivatives of pyrrolo[3,4-e]azepines could protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in neuroprotection and treatment of neurodegenerative disorders.
  • Anticancer Activity : Research has shown that certain analogs exhibit cytotoxic effects against cancer cell lines. For instance, pyrrolo[2,1-c][1,4]benzodiazepine analogs were reported to surpass traditional chemotherapeutics in potency against specific cancer cells .
  • Antimicrobial Efficacy : In vitro studies indicated that compounds related to this class displayed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as antifungal activity against Candida albicans .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
Acetylcholinesterase InhibitionPotential for treating Alzheimer's disease
Anticancer ActivityCytotoxic effects on cancer cell lines
Antimicrobial ActivityEffective against various bacteria and fungi

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions including cyclization processes and functional group transformations. Specific methods may vary based on the desired purity and yield.

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